N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide
Description
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a morpholine ring, and a nitrobenzamide group, making it a unique molecule with diverse chemical properties.
Properties
Molecular Formula |
C26H24N4O5 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide |
InChI |
InChI=1S/C26H24N4O5/c1-16-12-22-24(13-17(16)2)35-26(28-22)18-4-3-5-19(14-18)27-25(31)21-15-20(30(32)33)6-7-23(21)29-8-10-34-11-9-29/h3-7,12-15H,8-11H2,1-2H3,(H,27,31) |
InChI Key |
MYRNMESGYYFCRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the morpholine group, and the nitration of the benzamide. Common synthetic routes may include:
Formation of Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Morpholine Group: This step involves the nucleophilic substitution of a halogenated benzene derivative with morpholine.
Nitration of Benzamide: The final step involves nitration of the benzamide group using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Organochlorides: Organic compounds containing chlorine atoms.
Uniqueness
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is unique due to its combination of a benzoxazole ring, morpholine group, and nitrobenzamide moiety, which confer distinct chemical and biological properties not found in simpler compounds like dichloroaniline or other organochlorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
